Oxetane, 2,2,4-trimethyl-
Description
Overview of Oxetane (B1205548) Ring Systems in Contemporary Chemical Research
Oxetanes are four-membered heterocyclic ethers that have garnered considerable attention in modern chemical research. acs.orgresearchgate.net Their unique combination of stability and reactivity makes them valuable entities in various scientific domains. acs.org The oxetane ring, a four-membered structure containing one oxygen atom, possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of epoxides. nih.govbeilstein-journals.org This inherent strain, coupled with the polarized carbon-oxygen bonds, allows for facile ring-opening reactions, often activated by Lewis acids, making them useful synthetic intermediates. nih.gov
Despite their reactivity, oxetanes are also recognized for their stability, particularly when incorporated into larger molecules. acs.orgresearchgate.net This has led to their use in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.govbeilstein-journals.org The synthesis of oxetanes can be approached through various strategies, including the de novo construction of the four-membered ring or the derivatization of existing oxetane building blocks. nih.govbeilstein-journals.org
Significance of Substituted Oxetanes in Organic and Materials Science
The introduction of substituents onto the oxetane ring significantly broadens their applicability in both organic synthesis and materials science. acs.orgthieme-connect.com Substituted oxetanes serve as versatile building blocks, and the nature and position of the substituents can fine-tune the chemical and physical properties of the resulting molecules. acs.org In medicinal chemistry, the strategic placement of substituents on the oxetane core is a key strategy for optimizing drug candidates. digitellinc.com
In materials science, the polymerization of oxetane derivatives is a subject of growing interest for creating novel polymers with unique characteristics. researchgate.net The ability to introduce various functional groups via substitution allows for the tailoring of polymer properties to suit specific applications. Research into the synthesis of highly functionalized and substituted oxetanes continues to expand, driven by the demand for new materials and complex molecular architectures. thieme-connect.com
Research Context for Oxetane, 2,2,4-trimethyl-
"Oxetane, 2,2,4-trimethyl-" (CAS No. 23120-44-7) is a specific substituted oxetane that has appeared in various research contexts. chem960.comchem960.comchemicalbook.com Its chemical formula is C₆H₁₂O, and it has a molecular weight of 100.16 g/mol . chem960.com This compound has been identified in the acetone (B3395972) extract of the fungus Daedalea elegans through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netaipublications.comacademicjournals.orgacademicjournals.orgarchive.org Furthermore, it has been detected in the essential oils extracted from the peels of certain citrus fruits. nih.gov The presence of "Oxetane, 2,2,4-trimethyl-" in natural sources suggests potential roles in biological processes and has sparked interest in its properties and potential applications. It has also been mentioned in the context of the catalytic pyrolysis of waste tires, indicating its formation under certain thermal decomposition conditions. semanticscholar.org
Chemical and Physical Properties of Oxetane, 2,2,4-trimethyl-
The following tables summarize the known experimental and computed properties of "Oxetane, 2,2,4-trimethyl-".
Table 1: Experimental Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 153.8°C at 760 mmHg | chem960.comchem960.com |
| Density | 0.819 g/cm³ | chem960.comchem960.com |
| Refractive Index | 1.413 | chem960.comchem960.com |
| Flash Point | 41.7°C | chem960.comchem960.com |
Table 2: Computed Properties
| Property | Value | Reference |
|---|---|---|
| Exact Mass | 142.13584 | chem960.comchem960.com |
| Monoisotopic Mass | 100.088815002 g/mol | chem960.com |
| Topological Polar Surface Area | 9.2 Ų | chem960.comchem960.com |
| Heavy Atom Count | 7 | chem960.comchem960.com |
| Complexity | 76.2 | chem960.comchem960.com |
| Hydrogen Bond Donor Count | 0 | chem960.comchem960.com |
| Hydrogen Bond Acceptor Count | 1 | chem960.comchem960.com |
| Rotatable Bond Count | 0 | chem960.comchem960.com |
Structure
2D Structure
Properties
CAS No. |
23120-44-7 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2,2,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-5-4-6(2,3)7-5/h5H,4H2,1-3H3 |
InChI Key |
YPGZPXRJCANRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(O1)(C)C |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of Oxetane Ring Systems
Ring-Opening Reactions of Oxetanes
The reactivity of the oxetane (B1205548) ring is dominated by pathways that relieve its inherent strain. acs.org These reactions can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized products. magtech.com.cnresearchgate.net
Nucleophilic Ring Opening Pathways
The ring-opening of oxetanes with nucleophiles is a common and well-studied reaction. acs.orgmagtech.com.cn The regioselectivity of this reaction is largely governed by steric and electronic effects. magtech.com.cn In the case of unsymmetrically substituted oxetanes like 2,2,4-trimethyl-oxetane, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn
Under basic or neutral conditions, nucleophilic attack on the oxetane ring is generally challenging. utexas.edu However, the use of certain catalysts can facilitate these reactions. For instance, lanthanide triflates have been shown to promote the ring-opening of oxetanes with amines, yielding γ-aminoalcohols with high regioselectivity. utexas.edu
The stereochemistry of nucleophilic ring-opening often proceeds with inversion of configuration at the site of attack, consistent with an SN2 mechanism. acs.org
Electrophilic and Acid-Catalyzed Ring Opening
In the presence of acids, the oxetane oxygen is protonated, forming a more reactive oxonium ion. libretexts.org This activation facilitates ring-opening by even weak nucleophiles. magtech.com.cn Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical oxetanes is often reversed compared to nucleophilic pathways. The nucleophile preferentially attacks the more substituted carbon atom, a trend attributed to electronic effects where the positive charge in the transition state is better stabilized by the alkyl substituents. magtech.com.cnmasterorganicchemistry.com
Both Lewis acids and Brønsted acids can be employed to catalyze the ring-opening of oxetanes. acs.orgmagtech.com.cn For example, indium(III) triflate has been used to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.gov Similarly, ytterbium(III) triflate and scandium(III) triflate catalyze the ring-opening of oxetanes with hydrogen peroxide. mdpi.com Frustrated Lewis pairs, such as a combination of an electron-deficient borane (B79455) and a hydrosilane, have also been shown to activate oxetanes for reductive ring-opening. acs.org
Radical Ring Scission Mechanisms
While polar ring-opening reactions of oxetanes are well-documented, radical-based pathways are less explored but offer unique reactivity. researchgate.netthieme-connect.de The high ring strain of oxetanes makes them potential precursors for radical species. researchgate.net
One approach involves the use of cobalt catalysis, where an alkylated cobalt complex is formed from vitamin B12 and the oxetane. researchgate.netchemrxiv.org Homolytic cleavage of the Co-C bond then generates an alkyl radical that can participate in further reactions. researchgate.netacs.org Another method utilizes the combination of zirconocene (B1252598) and photoredox catalysis to achieve radical ring-opening, which can lead to a reversal of the typical regioselectivity, favoring the formation of the more-substituted alcohol. thieme-connect.de Photochemical methods, such as the retro-Paternò–Büchi reaction, can also induce ring scission, leading to the decomposition of the oxetane into a carbonyl compound and an olefin. acs.org
Thermodynamics and Kinetics of Ring Opening
The driving force for the ring-opening of oxetanes is the release of ring strain. The strain energy of the parent oxetane is approximately 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). nih.govbeilstein-journals.org This high strain energy contributes to the thermodynamic favorability of ring-opening reactions. acs.org
However, the kinetics of oxetane ring-opening can be slow, particularly under neutral or basic conditions, due to the relatively high activation energy required. researchgate.net For instance, oxetanes are generally less reactive towards hydrolysis than epoxides. researchgate.net The rate of ring-opening is significantly enhanced by acid catalysis, which lowers the activation barrier by protonating the ether oxygen. wikipedia.org The substitution pattern on the oxetane ring also influences the kinetics of ring-opening, with more substituted oxetanes sometimes exhibiting different reactivity. researchgate.net
Ring-Expansion Reactions and Rearrangements
In addition to ring-opening, the strained oxetane ring can undergo rearrangements and ring-expansion reactions to form larger, more stable ring systems. acs.org
Carbene Precursor Mediated Ring Expansion
Ring expansion of oxetanes can be achieved using carbene precursors, such as diazo compounds. rsc.orgillinois.edu This reaction typically proceeds through the formation of an oxonium ylide intermediate, which then rearranges to the expanded ring. rsc.org For example, the reaction of 2-phenyl oxetane with aryl diazoesters under photochemical conditions leads to the formation of cis-2,2,3-trisubstituted tetrahydrofurans in a highly diastereoselective manner. rsc.org This method provides a metal-free approach to the synthesis of five-membered heterocyclic systems from their four-membered counterparts. rsc.org
Photochemical Ring-Opening and Cycloreversion Pathways
The photochemistry of oxetanes, including "Oxetane, 2,2,4-trimethyl-", is characterized by ring-opening and cycloreversion reactions. These processes are often initiated by the excitation of the oxetane to an electronically excited state, which can then undergo bond cleavage.
A significant photochemical pathway for oxetanes is the retro-Paternò-Büchi reaction, which is a photocycloreversion process that decomposes the oxetane into a carbonyl compound and an olefin. acs.org This reaction has been observed in the kinetic resolution of chiral spirocyclic oxetanes, where one enantiomer is selectively decomposed via photocycloreversion in the presence of a chiral thioxanthone catalyst. acs.org The decomposition products are a direct result of the cleavage of the oxetane ring into its constituent carbonyl and alkene fragments. acs.org
Photochemical ring-opening can also occur without complete fragmentation. In some cases, irradiation can lead to the formation of diradical intermediates, which can then undergo further reactions. For instance, the photochemical ring expansion of oxetanes to tetrahydrofuran derivatives proceeds through the formation of an ylide intermediate upon reaction with a carbene. rsc.org While this is a ring expansion rather than a simple ring-opening, it demonstrates the reactivity of the oxetane ring under photochemical conditions.
The specific photochemical behavior of "Oxetane, 2,2,4-trimethyl-" would be influenced by the substitution pattern on the ring. The trimethyl substitution could affect the stability of the potential radical or ionic intermediates formed upon ring cleavage, thereby influencing the reaction pathway and product distribution.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving "Oxetane, 2,2,4-trimethyl-". Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways, identify transition states, and predict reactivity. researchgate.net
Transition State Analysis and Reaction Pathway Determination
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods allow for the location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. bath.ac.uk The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving oxetanes, such as ring-opening or cycloaddition, computational analysis can map out the potential energy surface of the reaction. This involves calculating the energies of reactants, products, intermediates, and transition states. For example, in the photochemical cleavage of an oxetane, computational studies can elucidate the pathway from the excited state of the oxetane to the final products. acs.org This includes identifying minimum energy crossing points between different electronic states (e.g., triplet and singlet states) that are crucial for understanding the reaction mechanism. acs.org
The complexity of reaction pathways, with the possibility of multiple transition states and intermediates, can be unraveled through these computational investigations. bath.ac.uk For "Oxetane, 2,2,4-trimethyl-", transition state analysis could be applied to understand its thermal and photochemical stability, as well as its reactivity in various chemical transformations.
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations provide insights into the distribution of electrons within a molecule, which is fundamental to its reactivity. By calculating properties such as molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potentials, one can predict how a molecule like "Oxetane, 2,2,4-trimethyl-" will interact with other reagents.
For instance, the calculated energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic or electrophilic attack. In the context of cycloaddition reactions, the relative energies of the frontier orbitals of the reacting species can predict the feasibility and regioselectivity of the reaction.
Furthermore, electronic structure calculations are crucial for understanding the nature of excited states in photochemical reactions. acs.org Natural transition orbital (NTO) analysis, for example, can provide a clear picture of the electronic excitation, helping to rationalize the subsequent chemical transformations. acs.org For "Oxetane, 2,2,4-trimethyl-", such calculations could predict its photochemical behavior, including the efficiency of ring-opening and cycloreversion pathways.
Polymerization Science and Materials Applications of Oxetane Monomers
Copolymerization Strategies
Synthesis of Block Copolymers and Energetic Copolymers
The synthesis of block copolymers involving oxetane (B1205548) monomers, such as 2,2,4-trimethyl-oxetane, allows for the creation of materials with tailored properties, combining the characteristics of different polymer segments. harth-research-group.org Energetic copolymers, which incorporate energetic functionalities, are of significant interest for applications in high-energy materials. nih.govd-nb.info
One approach to synthesizing block copolymers is through sequential monomer addition in a living polymerization system. This method allows for the controlled growth of polymer chains, resulting in well-defined block structures. For instance, tri-block copolymers of linear poly(ethylene glycol) (PEG) and hyperbranched poly-3-ethyl-3-(hydroxymethyl)oxetane have been synthesized via cationic ring-opening polymerization. diva-portal.org By varying the amount of the oxetane monomer, the thermal properties of the resulting copolymers, such as melting point and degree of crystallinity, can be effectively tuned. diva-portal.org
In the realm of energetic materials, oxetane monomers are copolymerized to enhance performance and modify physical properties. For example, 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) are copolymerized to create energetic binders. researchgate.net The ratio of these comonomers influences the properties of the resulting energetic polymer. nih.gov To improve the mechanical properties of energetic polymers like poly(BAMO), it can be copolymerized with non-energetic systems such as tetrahydrofuran (B95107) (THF) to create triblock copolymers, which enhances chain flexibility. nih.gov
The synthesis of energetic copolymers can be complicated by side reactions involving the energetic groups. researchgate.net Therefore, careful selection of catalysts and reaction conditions is crucial. For instance, a catalytic system derived from triisobutylaluminum and water has been used for the copolymerization of azidomethyl-substituted oxetanes. researchgate.net
Catalysis in Oxetane Polymerization
The ring-opening polymerization of oxetanes is typically initiated by cationic species, and various catalytic systems have been developed to control the polymerization process and the properties of the resulting polyoxetanes.
Lewis acids are commonly employed as catalysts for the cationic ring-opening polymerization of oxetanes. google.comresearchgate.net
Boron Trifluoride Etherate (BF₃·OEt₂) : This is a widely used and commercially available Lewis acid catalyst for oxetane polymerization. wikipedia.orgmedcraveonline.com It effectively initiates the ring-opening process, leading to the formation of polyethers. medcraveonline.comgoogle.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the oxetane ring, which facilitates nucleophilic attack by another monomer unit. The use of BF₃·OEt₂ in the presence of a diol initiator, for example, is a well-known system for producing polyoxetanes. d-nb.info Analogues such as boron trifluoride tetrahydrofuranate (BF₃·THF) have also been shown to be superior catalysts for the polymerization of cyclic ethers with bulky or electron-withdrawing groups. google.com
Organoaluminum Complexes : Catalytic systems based on organoaluminum compounds, such as triisobutylaluminum (iBu₃Al) activated by water, have been successfully used for the polymerization of substituted oxetanes. researchgate.netrsc.org These systems can lead to a controlled polymerization process. The kinetics of polymerization with these catalysts can be complex, often showing an initial acceleration period followed by a steady rate. researchgate.net The ratio of the organoaluminum compound to water can significantly influence the polymerization kinetics and the molecular weight of the resulting polymer. researchgate.net
Zirconium(IV) Catalysts : Zirconium(IV) complexes have emerged as effective catalysts for the ring-opening polymerization and copolymerization of cyclic ethers, including oxetanes. nih.govresearchgate.net For instance, a heteroleptic Zr(IV) complex has been reported for the ring-opening copolymerization of anhydrides with oxetanes to produce poly(ester-alt-ethers). nih.govresearchgate.net These catalysts can exhibit high control over the polymerization, yielding well-defined polymer structures. nih.gov The catalytic activity and selectivity can be tuned by modifying the ligand environment around the zirconium center. researchgate.netekb.eg
Table 1: Comparison of Lewis Acid Catalysts in Oxetane Polymerization
| Catalyst Type | Examples | Key Features |
| Boron-based | Boron Trifluoride Etherate (BF₃·OEt₂) | Widely used, commercially available, effective for a range of oxetanes. wikipedia.orggoogle.com |
| Organoaluminum | Triisobutylaluminum (iBu₃Al)/H₂O | Allows for controlled polymerization, kinetics can be complex. researchgate.netresearchgate.net |
| Zirconium(IV) | Heteroleptic Zr(IV) complexes | High control, produces well-defined polymers, suitable for copolymerizations. nih.govresearchgate.net |
Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. Montmorillonite clays, a type of layered aluminosilicate, have been investigated as solid acid catalysts for the ring-opening polymerization of oxetane. researchgate.netufrgs.brmdpi.com
Proton-exchanged montmorillonite clay (Maghnite-H⁺) has been shown to be an effective catalyst for this reaction. researchgate.net The polymerization is believed to proceed via a cationic mechanism initiated by the acidic sites on the clay surface. researchgate.net The conversion of the monomer and the molecular weight of the resulting polymer can be influenced by the ratio of the catalyst to the monomer and the reaction time. researchgate.net The use of such solid catalysts provides a more environmentally friendly alternative to traditional homogeneous Lewis acid systems.
Photoinitiated cationic polymerization is a technique that uses light to generate the cationic species that initiate polymerization. tandfonline.comresearchgate.net This method offers spatial and temporal control over the polymerization process. Diaryliodonium salts are commonly used as photoinitiators, which upon irradiation, generate a strong Brønsted acid that initiates the ring-opening of the oxetane monomer. tandfonline.comradtech.org
The photopolymerization of 3,3-disubstituted oxetanes often exhibits a characteristic induction period followed by a rapid, thermally accelerated polymerization. tandfonline.com This behavior is attributed to the slow initial ring-opening step. tandfonline.com
Frontal polymerization is a phenomenon where a localized reaction zone propagates through the monomer as a self-sustaining front. tandfonline.comrsc.org In the case of oxetanes, after a brief period of UV irradiation to generate the initiating species, the application of localized heat can trigger a rapid polymerization front that travels through the entire sample. tandfonline.com This technique is particularly useful for curing thin films and coatings. tandfonline.comrsc.org
The induction period observed in the photoinitiated cationic polymerization of oxetanes can be a limitation for certain applications. researchgate.netresearchgate.net A method to overcome this is the "kick-starting" effect, where a small amount of a more reactive monomer, such as an epoxide, is added to the oxetane formulation. researchgate.netradtech.org
Epoxides, or oxiranes, generally have a higher reactivity in cationic polymerization compared to oxetanes. radtech.orgtoagosei.co.jp The addition of a small quantity of an epoxide, like limonene dioxide, can dramatically accelerate the polymerization of oxetanes by reducing or eliminating the induction period. radtech.orgresearchgate.net This is because the epoxide is more readily initiated, and the propagating chain end can then efficiently react with the oxetane monomer. toagosei.co.jp This "kick-started" system allows for very rapid polymerization, making it suitable for applications requiring fast cure times, such as in coatings, adhesives, and 3D printing. radtech.orgresearchgate.net
Polyoxetanes in Advanced Materials
The unique properties of polyoxetanes, derived from monomers like 2,2,4-trimethyl-oxetane, make them suitable for a variety of advanced material applications. Their characteristics can be tuned through the choice of substituents on the oxetane ring and by copolymerization.
The ability to undergo rapid, controlled polymerization, particularly through photoinitiation and frontal polymerization, makes polyoxetanes attractive for applications in coatings, adhesives, and inks. tandfonline.comresearchgate.net The "kick-starting" effect with epoxides further enhances their utility in systems where fast curing is essential. researchgate.net Additionally, the development of sustainable thermosets from bio-based oxetane monomers is an area of growing interest. radtech.org
Energetic Binders for Composites
The primary mechanism for the polymerization of oxetanes is cationic ring-opening polymerization. rsc.orgradtech.orgacs.org This process is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. wikipedia.org Subsequent nucleophilic attack by another monomer on one of the α-carbon atoms of the strained four-membered ring results in ring opening and chain propagation. rsc.orgwikipedia.org
For Oxetane, 2,2,4-trimethyl-, while not containing inherent energetic functionalities like azido or nitrato groups, it could potentially serve as a non-energetic or less-energetic co-monomer in the synthesis of energetic binders. Its incorporation could be a strategy to tailor the physical and mechanical properties of the final composite material. The trimethyl substitution would influence the reactivity of the monomer and the properties of the resulting polymer.
Influence of Oxetane Monomers on Polymer Properties and Architecture
The structure of the oxetane monomer plays a pivotal role in determining the architecture and properties of the resulting polymer. wikipedia.orgrsc.org Factors such as the nature, size, and position of the substituents on the oxetane ring have a profound impact on the polymer's crystallinity, glass transition temperature (Tg), thermal stability, and mechanical properties. wikipedia.orglibretexts.org
In the case of poly(oxetane, 2,2,4-trimethyl-), the three methyl groups would significantly influence the polymer's characteristics. The irregular substitution pattern with methyl groups at both the 2- and 4-positions would likely lead to an amorphous polymer architecture. wikipedia.org Symmetrically disubstituted oxetanes, such as 3,3-dimethyloxetane, are known to form crystalline polymers, whereas single methyl substitutions at the 2- or 3-position typically result in amorphous polymers. wikipedia.org The asymmetric nature of 2,2,4-trimethyl substitution would disrupt chain packing and prevent the formation of ordered crystalline domains. libretexts.org
Below is a data table comparing the properties of well-studied energetic polyoxetanes. It is important to note that this data is for comparative purposes, as specific experimental data for poly(oxetane, 2,2,4-trimethyl-) is not available.
| Polymer | Monomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Key Features |
| poly(BAMO) | 3,3-bis(azidomethyl)oxetane | -41 | ~252 | High energy content, semi-crystalline |
| poly(AMMO) | 3-azidomethyl-3-methyloxetane | -42 | - | Amorphous, good energetic properties |
| poly(NIMMO) | 3-nitratomethyl-3-methyloxetane | -30 to -25 | ~215-218 | Energetic binder with good thermal stability |
| poly(3,3-dimethyloxetane) | 3,3-dimethyloxetane | - | 47 (Melting Point) | Crystalline, non-energetic |
Data compiled from various sources for illustrative purposes. nih.govwikipedia.orgresearchgate.netresearchgate.net
Spectroscopic and Computational Characterization of Oxetane, 2,2,4 Trimethyl and Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity, purity, and structure of 2,2,4-trimethyl-oxetane. Each technique offers unique insights into the molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 2,2,4-trimethyl-oxetane. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic compounds. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional groups. uobasrah.edu.iqrsc.org For the parent oxetane (B1205548) ring, methylene (B1212753) protons bonded to the oxygen typically appear at chemical shifts of approximately 4.65 ppm, while the other methylene protons are observed around 2.61 ppm. researchgate.net In substituted oxetanes, these values shift based on the electronic effects of the substituents. For instance, the ¹H NMR spectrum of certain oxetane derivatives shows the methylene groups of the oxetane ring as doublets at 4.88 and 4.91 ppm. mdpi.com
While specific, publicly available, peer-reviewed spectral data for 2,2,4-trimethyl-oxetane is limited, the expected chemical shifts can be inferred from known data for similar structures like 2,2,4-trimethylpentane (B7799088) and other oxetane derivatives. chemicalbook.com
Interactive Data Table: Representative NMR Chemical Shifts for the Oxetane Moiety
| Nucleus | Type of Atom | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | -O-CH₂ - | 4.5 - 5.0 |
| ¹H | -C-CH₂ -C- | 2.5 - 3.0 |
| ¹³C | -O-C H₂- | 75 - 85 |
| ¹³C | -C-C H₂-C- | 25 - 35 |
Note: These are typical ranges and can vary based on substitution and solvent.
¹⁵N and ¹⁹F NMR: When studying derivatives of 2,2,4-trimethyl-oxetane that incorporate nitrogen or fluorine, ¹⁵N and ¹⁹F NMR spectroscopy become highly valuable tools.
¹⁵N NMR is used to study nitrogen-containing compounds. researchgate.net For example, in studies of aminopyrimidines and other nitrogen-containing heterocycles, ¹⁵N NMR helps determine protonation states and analyze substituent effects on the electronic environment of the nitrogen atoms. researchgate.net This would be applicable to derivatives of 2,2,4-trimethyl-oxetane featuring amino or other nitrogen-based functional groups.
¹⁹F NMR offers several advantages, including high sensitivity (83% of ¹H) and a wide range of chemical shifts, which makes it extremely sensitive to the local chemical environment. nih.govnih.gov This technique is particularly useful in pharmaceutical and biochemical studies for screening ligand binding and studying protein interactions where a fluorine-tagged oxetane derivative might be used. nih.gov The large chemical shift dispersion of ¹⁹F provides detailed information on subtle conformational changes. nih.gov
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. docbrown.info
When coupled with Gas Chromatography (GC), the resulting GC-MS technique is highly effective for separating volatile compounds from a mixture and identifying them. mdpi.com This makes GC-MS an ideal method for assessing the purity of 2,2,4-trimethyl-oxetane and identifying any potential impurities or byproducts from its synthesis. uah.edu The process involves injecting the sample into the GC, where it is vaporized and separated based on boiling point and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. mdpi.com High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. nih.gov
Infrared (IR) and Photoelectron Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For oxetane and its derivatives, the most significant IR absorption band is associated with the cyclic ether C-O-C stretching vibration. This asymmetric stretch typically appears in the region of 950-1000 cm⁻¹. The presence of methyl groups in 2,2,4-trimethyl-oxetane would also give rise to characteristic C-H stretching and bending vibrations.
Photoelectron Spectroscopy: Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This technique can be used to probe the energies of molecular orbitals. For the parent oxetane molecule, PES studies have helped to characterize the energy levels of its valence orbitals, providing insight into its electronic makeup.
Theoretical and Computational Chemistry
Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the molecular and electronic structures of 2,2,4-trimethyl-oxetane.
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can accurately predict various molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and energies of different conformations. researchgate.net
Ab Initio and Multireference Configuration Interaction (MRCI) Methods for Electronic Structure and Excited States
For a more rigorous and accurate description of the electronic structure, particularly for excited states, more advanced computational methods are employed.
Ab Initio Methods: These methods, meaning "from first principles," solve the electronic Schrödinger equation without using empirical parameters. wikipedia.orgyoutube.com Hartree-Fock (HF) is the simplest ab initio method, but more accurate results are obtained with post-Hartree-Fock methods like Configuration Interaction (CI) and Coupled Cluster (CC), which better account for electron correlation. wikipedia.org These methods can provide highly accurate predictions of molecular energies and properties.
Multireference Configuration Interaction (MRCI): When studying electronic excited states or molecules with complex electronic structures (e.g., bond-breaking processes), single-reference methods like HF can be inadequate. barbatti.org Multireference methods, such as MRCI, are necessary in these cases. MRCI builds upon an initial multireference wave function (often from a CASSCF calculation) to accurately describe the electronic ground and excited states. barbatti.org A combined approach using DFT with MRCI has been developed to provide accurate excitation energies for a wide range of molecules. chemrxiv.org For 2,2,4-trimethyl-oxetane, MRCI could be used to investigate its photochemistry by calculating the energies and properties of its low-lying excited states.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules over time. Although no specific MD simulation studies have been published for Oxetane, 2,2,4-trimethyl-, the principles of conformational analysis and the nature of its interactions can be discussed based on studies of similar systems.
MD simulations for a molecule like Oxetane, 2,2,4-trimethyl- would typically involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the forces between atoms to model their motion over time. This allows for the exploration of different ring conformations and the orientation of the methyl substituents.
Conformational Analysis:
The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering is influenced by the substituents on the ring. The introduction of three methyl groups in Oxetane, 2,2,4-trimethyl- is expected to lead to several possible stereoisomers, each with its own set of preferred conformations.
The primary conformations of the oxetane ring are the puckered and quasi-planar forms. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. In the case of 2,2,4-trimethyl-oxetane, the presence of a gem-dimethyl group at the 2-position and a single methyl group at the 4-position will create steric interactions that favor specific puckered conformations to minimize these repulsive forces. The methyl group at the 4-position can exist in either an axial or equatorial-like position, leading to different diastereomers with distinct conformational preferences and energies.
Intermolecular Interactions:
The oxygen atom in the oxetane ring is a key site for intermolecular interactions, primarily through hydrogen bonding. acs.org MD simulations can quantify the strength and dynamics of these interactions. Oxetanes are known to be effective hydrogen bond acceptors, a property that is crucial for their use in medicinal chemistry. acs.org
For Oxetane, 2,2,4-trimethyl-, the primary intermolecular interactions would involve:
Hydrogen Bonding: The lone pairs of the oxygen atom can act as hydrogen bond acceptors, interacting with hydrogen bond donors in the surrounding environment.
Van der Waals Interactions: The methyl groups and the hydrocarbon backbone of the ring will engage in weaker van der Waals interactions with other molecules.
The steric bulk of the trimethyl substituents would also influence how other molecules can approach and interact with the oxetane oxygen, potentially modulating the strength and geometry of hydrogen bonds compared to the unsubstituted oxetane.
While specific data is unavailable for Oxetane, 2,2,4-trimethyl-, the following table presents typical interaction properties for the parent oxetane, which serve as a baseline for understanding its derivatives.
| Property | Value for Oxetane | Expected Influence of 2,2,4-Trimethyl Substitution |
|---|---|---|
| Hydrogen Bond Acceptor Count | 1 chem960.com | 1 |
| Topological Polar Surface Area (TPSA) | 9.2 Ų chem960.com | Similar to parent oxetane |
| LogP (Octanol-Water Partition Coefficient) | -0.3 (for parent oxetane) | Increased due to the addition of three methyl groups (Calculated XLogP3 for 2,2,4-trimethyl-oxetane is 1.3) chem960.com |
Computational Studies on Strain Energy and Ring Pucker
Computational chemistry provides valuable insights into the inherent strain and three-dimensional structure of cyclic molecules like oxetanes. Methods such as Density Functional Theory (DFT) are commonly employed to calculate these properties.
Strain Energy:
The four-membered ring of oxetane possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol) and much higher than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). nih.gov This strain arises from angle distortion (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain from eclipsing interactions of the hydrogen atoms on adjacent ring carbons.
The following table provides a comparison of the ring strain energies for some small cyclic ethers.
| Compound | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane | 3 | 27.3 |
| Oxetane | 4 | 25.5 nih.gov |
| Tetrahydrofuran | 5 | 5.6 |
Ring Pucker:
The parent oxetane molecule is not perfectly planar but exhibits a slight puckering. nih.gov The degree of this puckering can be quantified by the puckering angle, which is the dihedral angle between the C-C-C and C-O-C planes. For the unsubstituted oxetane, a small puckering angle of 8.7° has been determined by X-ray analysis at 140 K. nih.gov
The introduction of substituents on the oxetane ring generally leads to a more pronounced puckering to alleviate increased eclipsing and steric interactions. acs.org In the case of Oxetane, 2,2,4-trimethyl-, the presence of the bulky methyl groups, particularly the gem-dimethyl group at the 2-position, would be expected to significantly increase the ring puckering angle compared to the parent oxetane. Computational studies on other substituted oxetanes have confirmed this trend. mdpi.com
The puckering of the ring in 2,2,4-trimethyl-oxetane would also define the pseudo-axial and pseudo-equatorial positions of the methyl group at the C4 position, leading to different conformational isomers with varying stabilities. A detailed computational analysis would be required to determine the precise puckering amplitude and the energy difference between these conformers.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Oxetanes as Versatile Building Blocks and Chiral Synthons
Oxetanes are increasingly recognized for their utility as versatile building blocks. acs.orgnih.gov Their strained four-membered ring system offers a unique combination of stability and reactivity, making them ideal for constructing more complex molecular frameworks. acs.orgnih.gov
Synthesis of Highly Functionalized Oxetane (B1205548) Derivatives
The synthesis of highly functionalized oxetane derivatives has been a significant area of research, driven by the need for novel molecular scaffolds in drug discovery. rsc.orgnih.gov Various synthetic strategies have been developed to introduce a wide array of functional groups onto the oxetane ring. acs.orgnih.gov
One notable approach involves the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, which allows for the preparation of di-, tri-, and tetra-substituted oxetane derivatives. rsc.orgnih.gov This method has been successfully applied to synthesize oxetanes bearing ester, amide, nitrile, aryl, sulfone, and phosphonate (B1237965) substituents. rsc.org The ability to introduce such a diverse range of functionalities highlights the versatility of oxetanes as building blocks for creating new chemical entities with potential applications in medicinal chemistry. rsc.orgnih.gov
Furthermore, the development of methods for the synthesis of 2-substituted oxetanes has expanded the toolbox for medicinal chemists. researchgate.net These strategies include both C-O and C-C bond-forming cyclizations, providing access to a variety of functionalized oxetane derivatives. researchgate.net The ability to selectively introduce substituents at specific positions on the oxetane ring is crucial for fine-tuning the properties of the resulting molecules.
The following table summarizes various synthetic methods for functionalized oxetanes:
| Synthetic Method | Description | Key Features | Reference(s) |
| Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization | A two-step process involving an initial rhodium-catalyzed O-H insertion followed by an intramolecular C-C bond-forming cyclization. | Allows for the synthesis of di-, tri-, and tetrasubstituted oxetanes with a variety of functional groups. rsc.orgnih.gov | rsc.orgnih.gov |
| Anionic Substitution Cyclization | A C-C bond-forming strategy to produce 2-functionalized oxetanes, particularly 2-sulfonyl oxetanes. acs.org | Provides access to unusual oxetane fragments for fragment-based drug discovery. acs.org | acs.org |
| Oxidative Cyclization | Utilizes iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide to selectively form oxetane derivatives from malonate Michael adducts with chalcones. acs.org | The reaction outcome is influenced by the solvent system, with water favoring oxetane formation. acs.org | acs.org |
| Paternò–Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane ring. nih.govacs.org | A versatile and atom-economical method, though it can be complicated by reactivity and selectivity issues. nih.govacs.org | nih.govacs.org |
Preparation of Spirocyclic and Fused Oxetane Architectures
The synthesis of spirocyclic and fused oxetane architectures represents a significant advancement in the construction of three-dimensional molecular frameworks. acs.orgmdpi.comrsc.org These complex structures are of great interest in medicinal chemistry due to their potential to explore new chemical space and create molecules with unique pharmacological profiles. nih.govnih.gov
Spirocyclic oxetanes, where the oxetane ring shares a single atom with another ring, have been synthesized through various methods. One approach involves the photochemical [2+2] cycloaddition of cyclic ketones with maleic acid derivatives, which has been shown to produce a range of novel spirocyclic oxetanes. rsc.org Another strategy utilizes the intramolecular cyclization of suitably functionalized precursors. For example, a bis-spirocyclic oxetane derivative has been prepared through the reduction of an oxetane diester to a diol, followed by a double cyclization reaction. acs.org The synthesis of 2-oxa-7-azaspiro[3.5]nonane has also been reported, further expanding the library of available spirocyclic oxetane scaffolds. mdpi.com
Fused oxetane systems, where the oxetane ring shares two or more atoms with another ring, have also been successfully synthesized. nih.govresearchgate.net A notable example is the preparation of fused oxetane bicycles through a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization strategy. nih.gov This method has been applied to cyclic alkenes, such as cyclohexene, to generate the corresponding fused oxetane derivatives. nih.gov Photochemical methods have also been employed, for instance, in the synthesis of tricyclic 4:4:4 oxetanes through a photochemical triple cascade reaction. nih.gov
Integration of Oxetane, 2,2,4-trimethyl- into Complex Molecular Architectures
The incorporation of the "Oxetane, 2,2,4-trimethyl-" motif into complex molecules has emerged as a powerful strategy in medicinal chemistry and chemical biology. acs.orgnih.gov This small, rigid heterocycle can significantly influence the properties of a larger molecule, offering a means to fine-tune its structure and function. acs.orgnih.gov
Strategic Incorporation for Structural Rigidity and Conformational Locking
One of the key advantages of incorporating an oxetane ring, such as in "Oxetane, 2,2,4-trimethyl-", is the introduction of structural rigidity and conformational locking. acs.orgnih.gov The strained four-membered ring restricts the conformational freedom of the molecule to which it is attached. This effect has been observed in computational studies of paclitaxel (B517696) (Taxol), a well-known anticancer drug containing an oxetane ring, where the oxetane is believed to act as a conformational lock, rigidifying the structure. acs.org This conformational constraint can lead to a more defined three-dimensional shape, which can be crucial for specific binding interactions with biological targets. nih.gov
Modulation of Molecular Properties through Oxetane Incorporation in Designed Molecules
The incorporation of "Oxetane, 2,2,4-trimethyl-" and other oxetane derivatives into designed molecules offers a powerful tool for modulating a wide range of physicochemical and pharmacological properties. acs.orgnih.govnih.gov This has made oxetanes highly attractive motifs in drug discovery programs. acs.orgnih.govnih.gov
Key properties that can be modulated by oxetane incorporation include:
Solubility: Oxetanes are considered polar motifs and their introduction can significantly increase the aqueous solubility of a compound. acs.orgnih.govresearchgate.net This is a critical parameter for drug efficacy, as improved solubility can lead to better absorption and bioavailability.
Lipophilicity: The incorporation of an oxetane can reduce the lipophilicity (logP) of a molecule. acs.orgnih.govresearchgate.net This is often a desirable modification in drug design, as lower lipophilicity can be associated with improved pharmacokinetic properties and reduced metabolic liability. acs.org
Metabolic Stability: Oxetanes have been shown to enhance the metabolic stability of compounds. acs.orgnih.govnih.gov The oxetane ring itself is often resistant to metabolic degradation, and its presence can shield adjacent functional groups from metabolic enzymes. acs.org For instance, gem-dimethyl substitution at the 4-position of the oxetane ring has been shown to result in a more metabolically stable derivative. acs.org
Basicity: The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the basicity of nearby functional groups, such as amines. acs.orgnih.gov This modulation of pKa can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Conformational Preference: The rigid nature of the oxetane ring can induce specific conformational preferences in the molecule, which can be beneficial for binding to a biological target. researchgate.netresearchgate.net
The following table provides examples of how oxetane incorporation has been used to modulate molecular properties in drug discovery:
| Property Modulated | Example | Effect of Oxetane Incorporation | Reference(s) |
| Increased Aqueous Solubility | Replacement of a gem-dimethyl group with an oxetane. | Can increase aqueous solubility by a factor of 4 to over 4000. researchgate.netmagtech.com.cn | researchgate.netmagtech.com.cn |
| Reduced Lipophilicity | Replacement of a gem-dimethyl group with an oxetane. | Leads to a reduction in lipophilicity (cLogP). acs.org | acs.org |
| Enhanced Metabolic Stability | Incorporation of an oxetane ring into a drug-like molecule. | Generally leads to a reduced rate of metabolic degradation. acs.orgnih.govnih.gov | acs.orgnih.govnih.gov |
| Altered Basicity | Placement of an oxetane ring adjacent to an amine. | Can significantly reduce the pKa of the amine. acs.orgnih.gov | acs.orgnih.gov |
Derivatization and Functional Group Transformations of Oxetane Scaffolds
The ability to further derivatize and perform functional group transformations on pre-formed oxetane scaffolds is crucial for their application as versatile building blocks in organic synthesis. acs.orgnih.gov These transformations allow for the elaboration of the oxetane core into a wide array of more complex and functionally diverse molecules.
Research has demonstrated that oxetane rings can be maintained intact during various chemical transformations, highlighting their potential as stable scaffolds for further chemical modification. nih.gov For instance, 2-sulfonyl oxetanes have been shown to undergo further derivatization through deprotonation on the ring, facilitated by the sulfonyl group, as well as through cross-coupling reactions on an aryl substituent without compromising the integrity of the oxetane ring. acs.org
Furthermore, oxetane 2-esters have been shown to undergo a variety of transformations at the C3 position, including nucleophilic displacements with inversion of configuration. acs.org This allows for the introduction of different functional groups, such as azides, which can then be further manipulated. acs.org The development of such derivatization strategies significantly expands the chemical space accessible from simple oxetane precursors.
Oxetane Core Stability and Tolerance to Reaction Conditions
The four-membered ring of oxetane possesses considerable ring strain (approximately 25.5 kcal/mol), which is comparable to that of oxiranes (epoxides). beilstein-journals.orgmdpi.com This inherent strain dictates its reactivity. However, compared to the more reactive epoxides, the oxetane core exhibits greater stability under a range of common synthetic conditions, making it a robust building block. wikipedia.org
The stability of the oxetane ring is particularly notable in basic and neutral media. wikipedia.org This tolerance allows for a wide array of chemical transformations to be performed on other parts of a molecule without compromising the integrity of the oxetane ring. For instance, the oxetane moiety is generally stable towards Grignard reagents at room temperature and complex metal hydrides under standard conditions. wikipedia.org This stability enables chemists to introduce the oxetane group early in a synthetic sequence and carry it through multiple steps. utexas.edu
In medicinal chemistry, the oxetane ring is often employed as a metabolically stable isostere for gem-dimethyl or carbonyl groups. beilstein-journals.orgnih.gov This stability can lead to improved pharmacokinetic profiles of drug candidates. Studies have shown that the incorporation of an oxetane can enhance metabolic stability, for example, in rat liver microsomes. acs.org The substitution pattern, such as in 2,2,4-trimethyl-oxetane, can further influence this stability. The gem-dimethyl group at the 2-position can sterically hinder potential metabolic attack on the ether oxygen or adjacent carbons.
However, the oxetane ring is susceptible to cleavage under acidic conditions. wikipedia.org Even mild acids can catalyze the ring-opening of oxetanes, which can lead to the formation of allyl alcohols or other rearranged products. wikipedia.org This reactivity under acidic conditions is a key consideration for synthetic planning and purification processes like chromatography.
Table 1: General Stability Profile of the Oxetane Ring
| Condition | Stability of Oxetane Core | Notes |
| Basic Conditions | High | Generally unreactive towards bases. wikipedia.org |
| Neutral Conditions | High | Stable in neutral aqueous and organic environments. |
| Acidic Conditions | Low | Prone to ring-opening, even with mild acids. wikipedia.org |
| Oxidative Conditions | Moderate to High | Stability depends on the specific oxidant and reaction conditions. |
| Reductive Conditions | High | Stable to many common reducing agents (e.g., NaBH₄). Ring cleavage can occur with strong hydride reagents at elevated temperatures. wikipedia.org |
| Organometallic Reagents | Moderate to High | Generally stable to Grignard and organolithium reagents at low to ambient temperatures. wikipedia.org |
| Catalytic Hydrogenation | High | The C-O bonds of the oxetane are typically stable to catalytic hydrogenation. |
Transformations of Adjacent Functional Groups (e.g., reductions, oxidations, C-C bond formations)
The inherent stability of the oxetane core under many standard reaction conditions allows for a diverse range of chemical transformations to be performed on functional groups attached to or near the ring. This feature is critical for the elaboration of oxetane-containing building blocks into more complex molecular architectures. beilstein-journals.orgdigitellinc.com While specific research on 2,2,4-trimethyl-oxetane derivatives is limited, the principles of functional group transformations on other substituted oxetanes are well-established and applicable.
Reductions: Functional groups such as esters, ketones, or nitro groups attached to an oxetane-bearing scaffold can be selectively reduced. For example, a nitro group on a phenyl ring attached to an oxetane can be reduced to an amine using catalytic hydrogenation (e.g., H₂, Pd/C) without affecting the oxetane ring. vanderbilt.edu Similarly, ester functionalities can be reduced to alcohols using reagents like lithium aluminum hydride, although careful control of reaction conditions may be necessary to prevent potential ring-opening by the strong nucleophile.
Oxidations: Alcohols adjacent to an oxetane ring can be oxidized to the corresponding aldehydes or ketones using a variety of standard oxidizing agents. Swern oxidation or the use of Dess-Martin periodinane are effective methods that are compatible with the oxetane core. For example, 3-oxetanol can be readily oxidized to 3-oxetanone, a versatile building block for further functionalization. nih.gov
Carbon-Carbon Bond Formations: The stability of the oxetane ring facilitates its inclusion in molecules undergoing C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be performed on aryl halides or triflates attached to an oxetane-containing structure. vanderbilt.edu This allows for the construction of complex biaryl systems or the introduction of alkynyl groups. Furthermore, the generation of carbanions or radicals on atoms adjacent to the oxetane ring can be used for subsequent alkylation or addition reactions. beilstein-journals.org
The ability to perform these transformations highlights the utility of the oxetane moiety as a stable platform for diversity-oriented synthesis, enabling the creation of libraries of complex molecules for screening in chemical biology and drug discovery programs. digitellinc.com
Table 2: Examples of Tolerated Functional Group Transformations on Oxetane Derivatives
| Reaction Type | Reagents/Conditions | Functional Group Transformation | Compatibility with Oxetane Core |
| Reduction | H₂, Pd/C | Ar-NO₂ → Ar-NH₂ | High vanderbilt.edu |
| Oxidation | Swern Oxidation ((COCl)₂, DMSO, Et₃N) | R-CH₂OH → R-CHO | High nih.gov |
| C-C Coupling | Suzuki Coupling (Pd catalyst, base) | Ar-Br + R-B(OH)₂ → Ar-R | High vanderbilt.edu |
| Acylation | Acyl chloride, base | Ar-OH → Ar-O-C(O)R | High vanderbilt.edu |
| Williamson Ether Synthesis | Alkyl halide, base | R-OH → R-O-Alkyl | High nih.gov |
Natural Occurrence and Advanced Analytical Detection Methodologies
Identification of Oxetane (B1205548), 2,2,4-trimethyl- in Natural Product Extracts
The oxetane ring is a structural motif found in a number of complex natural products, with the most prominent example being paclitaxel (B517696), isolated from the bark of the Pacific yew tree (Taxus brevifolia). However, based on a comprehensive review of scientific literature, the specific compound Oxetane, 2,2,4-trimethyl- has not been identified as a naturally occurring compound in any plant, fungal, or microbial extracts. While the broader class of oxetanes is represented in nature, this particular substituted derivative is not documented as a known natural product or volatile organic compound (VOC) from biological systems. Its presence is primarily associated with chemical synthesis.
Methodological Advancements in the Detection and Quantification of Oxetanes in Complex Biological and Environmental Samples
The detection and quantification of specific oxetanes like Oxetane, 2,2,4-trimethyl- in complex biological and environmental samples present analytical challenges due to their potential volatility and the presence of interfering compounds in the sample matrix. labcorp.comnih.gov However, significant advancements in analytical chemistry provide robust methodologies for the sensitive and selective analysis of such heterocyclic compounds. researchgate.netnih.gov These methods generally involve a sample preparation and extraction step followed by sophisticated chromatographic and spectrometric analysis. researchgate.net
Sample Preparation and Extraction:
Effective sample preparation is crucial for isolating and concentrating target analytes from complex matrices such as soil, water, blood, or tissue, thereby enhancing detection sensitivity and minimizing matrix effects. mdpi.comnih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and versatile sample preparation technique ideal for volatile and semi-volatile compounds. sigmaaldrich.comresearchgate.net It utilizes a coated fiber that adsorbs analytes from the sample, either by direct immersion or from the headspace (the vapor phase above the sample). sigmaaldrich.comrsc.org Headspace SPME is particularly advantageous for complex matrices as it protects the fiber from non-volatile components like proteins or lipids. rsc.org The adsorbed compounds are then thermally desorbed directly into the injector of a gas chromatograph for analysis. sigmaaldrich.com
Purge and Trap (Dynamic Headspace Sampling): This is a highly sensitive technique for extracting volatile organic compounds from liquid or solid samples. thermofisher.com An inert gas is bubbled (purged) through the sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to release the compounds for analysis. thermofisher.com
Solid-Phase Extraction (SPE): SPE is used for purifying and concentrating analytes from liquid samples. The sample is passed through a cartridge containing a solid adsorbent that retains the target compounds. After washing away impurities, the desired analytes are eluted with a small volume of solvent. nih.govnih.gov This technique is particularly useful for less volatile oxetanes or for cleaning up samples prior to LC-MS analysis. nih.gov
| Technique | Principle | Primary Application | Advantages |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Analyte partitioning between sample matrix and a coated fiber. sigmaaldrich.com | Volatile and semi-volatile compounds in liquid or gas phase. sigmaaldrich.commdpi.com | Solvent-free, simple, sensitive, integrates sampling and concentration. researchgate.net |
| Purge and Trap | Inert gas strips volatiles from sample onto a sorbent trap. thermofisher.com | Highly volatile compounds in water and solid samples. thermofisher.com | Excellent sensitivity for trace-level VOCs. thermofisher.com |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and eluted with a solvent. nih.gov | Compounds in liquid samples, sample clean-up. nih.gov | High recovery, removes interferences, applicable to a wide range of analytes. nih.gov |
Analytical Instrumentation:
The instrumental analysis of oxetanes typically relies on high-resolution chromatographic separation coupled with mass spectrometry for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. researchgate.netfrontiersin.org The sample extract is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com For complex environmental samples, multidimensional gas chromatography (GCxGC) can be employed to achieve superior separation of co-eluting compounds. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For oxetanes that are less volatile or are part of larger, non-volatile molecules, LC-MS/MS is the technique of choice. eag.comwikipedia.org LC separates compounds in a liquid phase before they enter the mass spectrometer. wikipedia.org Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity by performing two stages of mass analysis. technologynetworks.comthepharmajournal.com This is particularly crucial for biological matrices where low detection limits are often required and matrix interference can be substantial. nih.gov The high selectivity of LC-MS/MS allows for accurate quantification even in the presence of complex biological components. nih.gov
| Instrument | Principle of Operation | Applicable Compounds | Key Strengths |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of vaporized compounds in a column followed by mass-based detection. frontiersin.orgnih.gov | Volatile and semi-volatile compounds. researchgate.net | Excellent separation, robust identification through spectral libraries. mdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by two stages of mass analysis for high selectivity. nih.govthepharmajournal.com | Non-volatile, polar, and thermally labile compounds. technologynetworks.com | High sensitivity, high selectivity, excellent for complex matrices. eag.com |
The combination of these advanced sample preparation techniques and high-sensitivity analytical instruments allows for the reliable detection and precise quantification of oxetanes, should they be present, in a wide array of challenging biological and environmental samples. researchgate.net
Q & A
What are the primary synthetic routes for 2,2,4-trimethyl oxetane, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclization of β-halohydrins using Rhodium(II) acetate (Rh₂(OAc)₄) as a catalyst under mild conditions (80°C in PhH). For example, β-bromohydrins undergo O–H insertion followed by NaH-mediated cyclization in DMF (25°C, 16 h) to form the oxetane ring. Key factors affecting yield include stoichiometry (1.1–1.5 equiv. diazo compounds), solvent polarity, and chromatographic separation of isomers .
How can researchers characterize the stereochemistry of 2,2,4-trimethyl oxetane derivatives?
Basic Research Question
Diastereomeric ratios (dr) are determined via ¹H NMR analysis of crude reaction mixtures. For example, in , dr values were calculated using chemical shift differences between diastereotopic protons adjacent to the oxetane oxygen. Advanced techniques like X-ray crystallography or NOESY experiments may resolve ambiguities in complex cases .
What computational methods are suitable for predicting the ring-opening reactivity of 2,2,4-trimethyl oxetane?
Advanced Research Question
Density Functional Theory (DFT) simulations can model ring strain and nucleophilic attack pathways. The oxetane’s ring-opening propensity (e.g., acid-catalyzed hydrolysis) correlates with substituent effects: electron-donating methyl groups at C2 and C4 increase steric hindrance but reduce ring strain compared to unsubstituted oxetanes .
How do physicochemical properties (e.g., logP, solubility) of 2,2,4-trimethyl oxetane compare to other oxetanes?
Basic Research Question
The compound’s hydrophobicity (logP ≈ 1.2) and melting point (50–53°C) are influenced by its trisubstituted methyl groups, enhancing lipid solubility compared to smaller oxetanes like trimethylene oxide (mp: -110.8°C). Solubility in polar solvents (e.g., DMF, THF) is moderate but lower in water (<1 mg/mL) .
What strategies mitigate diastereomer formation during 2,2,4-trimethyl oxetane synthesis?
Advanced Research Question
Stereochemical control requires optimizing reaction kinetics. Slow addition of β-halohydrins to Rh₂(OAc)₄ reduces competing pathways. Using chiral auxiliaries or enantioselective catalysts (e.g., Ru-based systems) can enhance stereoselectivity, though this remains understudied for trisubstituted oxetanes .
How should researchers handle discrepancies in reported toxicity data for 2,2,4-trimethyl oxetane?
Advanced Research Question
Conflicting toxicity profiles (e.g., renal protein binding vs. acute oral toxicity) may arise from metabolite variability. To resolve contradictions, conduct comparative studies using standardized protocols (e.g., OECD TG 423) and validate findings via LC-MS/MS to track metabolite-specific effects .
What analytical techniques are recommended for quantifying 2,2,4-trimethyl oxetane in biological matrices?
Advanced Research Question
Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is optimal for volatile derivatives. For polar metabolites, HPLC-UV/Vis (λ = 210–230 nm) or LC-HRMS provides higher sensitivity, with LOQs <10 ng/mL validated in rodent plasma .
How does the oxetane ring influence drug candidate stability in medicinal chemistry applications?
Basic Research Question
The 2,2,4-trimethyl substitution reduces ring-opening susceptibility compared to less substituted oxetanes, enhancing metabolic stability. However, steric bulk may limit target engagement. Balance these effects by comparing ADME profiles with analogs in vitro (e.g., microsomal stability assays) .
What databases provide reliable physicochemical or toxicological data for 2,2,4-trimethyl oxetane?
Basic Research Question
Prioritize authoritative sources:
- NIST Chemistry WebBook : For thermodynamic data (ΔHf, Cp).
- EPA Toxicological Reviews : For hazard assessments (e.g., ).
- PubChem : Validates CAS-specific properties (e.g., CID 62384).
Avoid user-curated platforms like Wikipedia .
What experimental design considerations are critical for studying 2,2,4-trimethyl oxetane’s environmental fate?
Advanced Research Question
Simulate environmental degradation using OECD 308/309 guidelines. Monitor hydrolysis (pH 4–9), photolysis (λ >290 nm), and biodegradation (OECD 301F). GC-MS tracks parent compound depletion, while QSAR models predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
